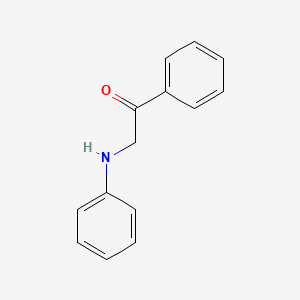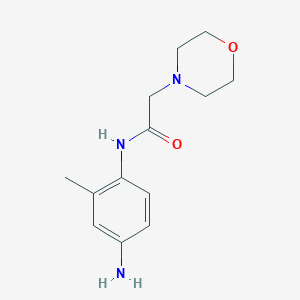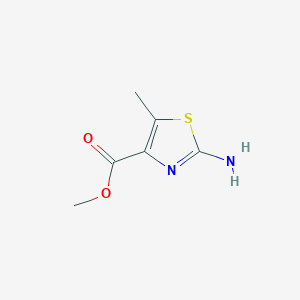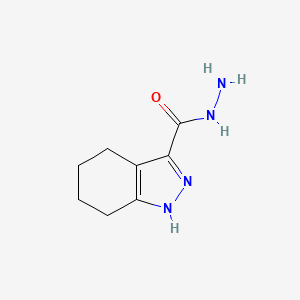![molecular formula C8H8N4O2 B1299510 Ácido 5,7-dimetil-[1,2,4]triazolo[4,3-a]pirimidina-3-carboxílico CAS No. 842972-32-1](/img/structure/B1299510.png)
Ácido 5,7-dimetil-[1,2,4]triazolo[4,3-a]pirimidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor de proteínas de unión a ácidos grasos (FABP)
Entre las isoformas de proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5 se han reconocido como posibles dianas terapéuticas para algunos trastornos, como dislipidemia, enfermedad coronaria y diabetes . El compuesto podría utilizarse potencialmente como un inhibidor para estas proteínas, proporcionando así un nuevo enfoque para tratar estas enfermedades.
Prevención del cáncer
Los agentes de prevención del cáncer son compuestos importantes que reducen o eliminan los radicales libres y, por lo tanto, protegen las células contra el daño oxidativo . Como derivado de triazol, este compuesto podría servir potencialmente como un agente de prevención del cáncer.
Actividades antiproliferativas
El compuesto ha mostrado actividades antiproliferativas moderadas contra tres células cancerosas, con valores de IC 50 < 80 μM . Esto sugiere que podría utilizarse en el tratamiento del cáncer para inhibir la proliferación de células cancerosas.
Pruebas farmacéuticas
El compuesto se utiliza para pruebas farmacéuticas . Se puede utilizar como un estándar de referencia para resultados precisos en investigación y desarrollo farmacéuticos.
Estudio de propiedades químicas
El compuesto se puede utilizar en el estudio de sus propiedades químicas, como su estructura, punto de fusión, punto de ebullición, densidad, fórmula molecular y peso molecular . Esto puede ayudar a comprender su comportamiento e interacciones con otros compuestos.
Direcciones Futuras
The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has found numerous applications in medicinal chemistry . Its future directions could include further exploration of its applications in drug design, particularly given its structural similarities with the purine ring and its potential as a bio-isostere of certain functional groups .
Mecanismo De Acción
Target of Action
The primary target of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is DNA . This compound has been shown to interact with DNA, leading to photocleavage activity .
Mode of Action
The compound interacts with DNA, causing a conversion of the supercoiled form of DNA into an open circular form . This interaction is likely facilitated by the compound’s ability to intercalate into the DNA structure .
Biochemical Pathways
DNA is the primary receptor of most anti-cancer and anti-tumor drugs , suggesting that this compound may have potential applications in these areas.
Pharmacokinetics
The compound’s molecular weight (19218) and its solid physical form suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the conversion of supercoiled DNA into an open circular form . This can lead to significant changes in cellular processes, potentially including cell death, which is a common goal of anti-cancer and anti-tumor drugs .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with varying IC50 values . These effects suggest that the compound can alter cellular processes, potentially leading to cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its inhibitory activity against TDP2 and LSD1/KDM1A is due to its ability to bind to these enzymes and prevent their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGQBVYIOJXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360642 |
Source


|
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842972-32-1 |
Source


|
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)


